(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane
Overview
Description
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane: is an organosilane compound with the molecular formula C13H32O4Si3 . It is a versatile chemical intermediate widely used in various industrial and scientific applications. The compound features both epoxy and silane functional groups, making it highly reactive and suitable for a range of chemical processes .
Mechanism of Action
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH, temperature, and presence of other chemicals in the environment . Moreover, its stability could be influenced by exposure to light, heat, or certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, resulting in consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new bonds.
Hydrolysis and Condensation Reactions: The silane groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions:
Epoxide Ring-Opening: Common reagents include primary amines, alcohols, and thiols.
Hydrolysis and Condensation: These reactions are usually performed in the presence of water and a catalyst, such as an acid or base.
Major Products Formed:
Epoxide Ring-Opening: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.
Hydrolysis and Condensation: The major products are siloxane polymers or networks.
Scientific Research Applications
Chemistry: (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances the adhesion between organic polymers and inorganic substrates .
Biology and Medicine: In biomedical research, the compound is used to functionalize surfaces of biomaterials, improving their biocompatibility and promoting cell adhesion .
Industry: The compound is employed in the production of coatings, adhesives, and sealants. It improves the mechanical properties and durability of these materials .
Comparison with Similar Compounds
(3-Glycidyloxypropyl)trimethoxysilane: Similar in structure but contains three methoxy groups instead of trimethylsiloxy groups.
(3-Glycidyloxypropyl)methyldiethoxysilane: Contains diethoxy groups instead of trimethylsiloxy groups.
Uniqueness: (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is unique due to its combination of epoxy and silane functional groups, which provide it with high reactivity and versatility in various applications .
Properties
IUPAC Name |
trimethyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(7,17-19(4,5)6)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQPJVFCSCUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884384 | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7422-52-8 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]trisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7422-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-(3-(2-oxiranylmethoxy)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,5,5,5-heptamethyl-3-[3-(oxiranylmethoxy)propyl]trisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.